5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine
Description
5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine is a fascinating compound with a unique structure that combines elements of furans, oxadiazoles, pyrrolidines, triazoles, and amines
Properties
IUPAC Name |
5-[1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2/c1-20-14(15)17-12(18-20)9-4-2-6-21(9)8-11-16-13(19-23-11)10-5-3-7-22-10/h3,5,7,9H,2,4,6,8H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQLPFYFYIVLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCN2CC3=NC(=NO3)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine typically involves multiple steps, each requiring specific reaction conditions.
Formation of the Furan-2-yl group
Reacting appropriate precursors under conditions that promote the formation of the furan ring.
Synthesis of the 1,2,4-oxadiazole ring
Utilizing nitrile oxides and amidines under controlled temperatures.
Preparation of the pyrrolidine ring
Employing cyclization reactions involving amines and carbonyl-containing reagents.
Assembly of the 2-methyl-1,2,4-triazol-3-amine
Forming the triazole ring through methods like the Huisgen cycloaddition, known for producing triazoles efficiently.
Industrial Production Methods
For industrial scale-up, it's crucial to optimize reaction conditions to ensure high yield and purity. This involves using automated reactors, precise temperature control, and efficient purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: : Reductive reactions may target the oxadiazole or triazole rings, altering the electron density and stability of the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or triazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidized furans and oxadiazoles.
Reduced triazoles.
Substituted pyrrolidines.
Scientific Research Applications
Chemistry: : Utilized as a building block for synthesizing more complex molecules. Biology : Studied for its interactions with various biological targets, including enzymes and receptors. Medicine : Explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity. Industry : Used in the development of new materials with specific chemical properties.
Mechanism of Action
5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine exerts its effects through various molecular targets. It can interact with enzymes, altering their activity, or bind to receptors, modulating cellular responses. The exact mechanism involves the compound's ability to fit into the active sites of these targets, often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing separate furans, oxadiazoles, pyrrolidines, triazoles, or amines, 5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine stands out due to its multi-functional nature and versatile reactivity.
Similar Compounds
Compounds with individual furan or oxadiazole rings.
Pyrrolidine derivatives.
Other triazole-containing compounds.
Its unique combination of structural elements makes it a valuable compound for various research and industrial applications.
And there you have it: a deep dive into this intriguing compound. What else can I help you with?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
